1-[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
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Description
1-[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a useful research compound. Its molecular formula is C11H12FN3O and its molecular weight is 221.235. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
A pivotal aspect of the research on compounds similar to 1-[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol includes their synthesis and structural characterization. These compounds are synthesized through various chemical reactions, often involving the click reaction for triazole formation and propargylation for precursor preparation. The structures of these synthesized compounds are thoroughly characterized using techniques such as NMR (1H and 13C), Mass Spectrometry, and in some instances, X-ray crystallography, to confirm their composition and molecular structure (Nagamani et al., 2018), (Liang, 2009).
Antimicrobial and Antifungal Activities
Several studies focus on evaluating the antimicrobial and antifungal activities of compounds structurally related to this compound. These compounds have been found to exhibit significant antimicrobial properties against a range of bacterial and fungal organisms, highlighting their potential as therapeutic agents or in applications requiring antimicrobial properties (Nagamani et al., 2018), (Kumar et al., 2019).
Catalytic Applications
Research into compounds with triazole units, including those related to the compound , has also delved into their catalytic applications. These studies explore how these compounds can act as ligands in catalytic complexes to facilitate various chemical reactions, such as oxidation of alcohols and transfer hydrogenation of ketones. The efficiency of these catalytic processes can be influenced by the structural characteristics of the triazole-containing compounds (Saleem et al., 2013).
Properties
IUPAC Name |
1-[1-(3-fluoro-4-methylphenyl)triazol-4-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c1-7-3-4-9(5-10(7)12)15-6-11(8(2)16)13-14-15/h3-6,8,16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVIINLZCQYILR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(N=N2)C(C)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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